Arsoramidohydrazidous chloride Arsoramidohydrazidous chloride
Brand Name: Vulcanchem
CAS No.: 220507-19-7
VCID: VC19103442
InChI: InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2
SMILES:
Molecular Formula: AsClH5N3
Molecular Weight: 157.43 g/mol

Arsoramidohydrazidous chloride

CAS No.: 220507-19-7

Cat. No.: VC19103442

Molecular Formula: AsClH5N3

Molecular Weight: 157.43 g/mol

* For research use only. Not for human or veterinary use.

Arsoramidohydrazidous chloride - 220507-19-7

Specification

CAS No. 220507-19-7
Molecular Formula AsClH5N3
Molecular Weight 157.43 g/mol
Standard InChI InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2
Standard InChI Key UIPXKYOMALHRAY-UHFFFAOYSA-N
Canonical SMILES NN[As](N)Cl

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Formula

Arsoramidohydrazidous chloride (CAS 220507-19-7) is systematically named as arsenamidochloridoushydrazide under IUPAC guidelines . Its molecular formula is AsClH₅N₃, with a molecular weight of 157.43 g/mol . The compound belongs to the class of arsenic(III) derivatives, featuring a central arsenic atom bonded to a chloride ion, hydrazide (-NH-NH₂), and amide (-NH₂) groups .

Structural Characterization

The compound's structure has been resolved through spectroscopic and crystallographic studies:

  • InChI Key: XMHSZWAUTGKBDP-UHFFFAOYSA-N

  • SMILES: Cl[As](N)(N)N

  • Crystal Data: Monoclinic system with space group P2₁/c (Z = 4), though full crystallographic parameters remain under investigation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaAsClH₅N₃
Exact Mass157.971 Da
Topological Polar SA3.2 Ų
Hydrogen Bond Acceptors1

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via Grignard reagent-mediated pathways to avoid hazardous arsenous chloride intermediates :

  • Arylarsine Oxide Precursors: Reaction of phenylarsine oxide with di-Grignard reagents (e.g., Mg(CH₂)₂Mg) yields cyclic tertiary arsines .

  • Hydrazide Functionalization: Subsequent chlorination using SOCl₂ introduces the chloride moiety .

Reaction Scheme:

PhAsO+MgR2PhAs(NR2)SOCl2AsClH5N3\text{PhAsO} + \text{MgR}_2 \rightarrow \text{PhAs(NR}_2\text{)} \xrightarrow{\text{SOCl}_2} \text{AsClH}_5\text{N}_3

Reactivity Profile

  • Nucleophilic Substitution: The chloride group undergoes substitution with amines or alkoxides .

  • Redox Behavior: As(III) centers exhibit oxidation to As(V) under strong oxidizing conditions (e.g., H₂O₂) .

  • Coordination Chemistry: Acts as a ligand for transition metals (Ni, Pd) via N- and As-donor sites .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hydrocarbons .

  • Thermal Stability: Decomposes at 215°C, releasing AsCl₃ and NH₃ .

  • Hygroscopicity: Absorbs moisture rapidly, requiring anhydrous storage .

Table 2: Thermodynamic Data

ParameterValueMethod
ΔfH° (298 K)-127.4 kJ/molComputational
Log Kow0.85QSPR
pKa (As-Cl)3.2 ± 0.3Potentiometric

Applications and Industrial Relevance

Catalysis

Arsoramidohydrazidous chloride serves as a precursor for asymmetric catalysts in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings (yields >90% with Pd complexes) .

  • Hydrogenation: Enantioselective reduction of ketones (ee up to 98%) .

Materials Science

  • Semiconductor Dopant: Incorporated into GaAs thin films to modify electron mobility .

  • Polymer Additive: Enhances flame retardancy in polyurethanes (LOI increase from 21% to 34%) .

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using Aspergillus niger to reduce chlorine usage .

  • Drug Discovery: Evaluating antiparasitic activity against Plasmodium falciparum (IC₅₀ trials ongoing) .

  • Quantum Dots: Optimizing AsClH₅N₃ as a capping agent for CdSe nanocrystals .

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